molecular formula C21H22N4O B11274810 3-{[6-(4-Methylphenyl)pyridazin-3-YL]amino}-N-(propan-2-YL)benzamide

3-{[6-(4-Methylphenyl)pyridazin-3-YL]amino}-N-(propan-2-YL)benzamide

Cat. No.: B11274810
M. Wt: 346.4 g/mol
InChI Key: BZBHIKVZQQMTAB-UHFFFAOYSA-N
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Description

3-{[6-(4-Methylphenyl)pyridazin-3-YL]amino}-N-(propan-2-YL)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyridazinyl group and a benzamide moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(4-Methylphenyl)pyridazin-3-YL]amino}-N-(propan-2-YL)benzamide typically involves multiple steps, starting with the preparation of the pyridazinyl intermediate. One common method involves the reaction of 4-methylphenylhydrazine with a suitable dicarbonyl compound to form the pyridazinyl ring. This intermediate is then coupled with an isopropyl-substituted benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[6-(4-Methylphenyl)pyridazin-3-YL]amino}-N-(propan-2-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the pyridazinyl ring or the benzamide moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[6-(4-Methylphenyl)pyridazin-3-YL]amino}-N-(propan-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-tubercular activity is believed to result from its ability to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death. The compound may also modulate signaling pathways by binding to specific receptors or enzymes, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Known for its use in treating angiotensin II-mediated diseases.

    6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: A potent PDE-III inhibitor.

Uniqueness

3-{[6-(4-Methylphenyl)pyridazin-3-YL]amino}-N-(propan-2-YL)benzamide stands out due to its unique combination of a pyridazinyl group and a benzamide moiety, which imparts distinct chemical properties and biological activities

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

3-[[6-(4-methylphenyl)pyridazin-3-yl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22N4O/c1-14(2)22-21(26)17-5-4-6-18(13-17)23-20-12-11-19(24-25-20)16-9-7-15(3)8-10-16/h4-14H,1-3H3,(H,22,26)(H,23,25)

InChI Key

BZBHIKVZQQMTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)NC(C)C

Origin of Product

United States

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